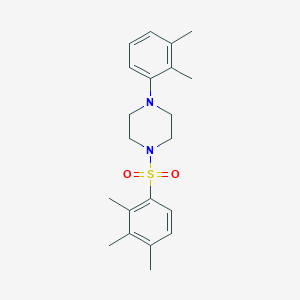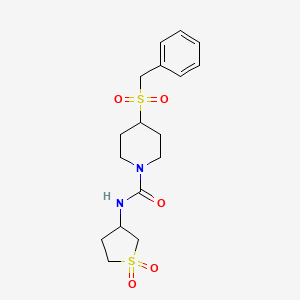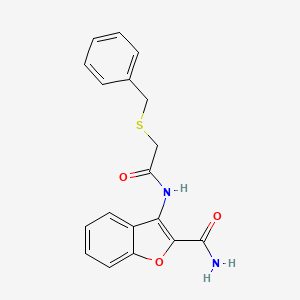
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
作用机制
The benzofuran core is present in many biologically active natural products and has become an important basis for medicinal chemistry .
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .
生化分析
Biochemical Properties
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin and leptin signaling pathways . By inhibiting PTP1B, this compound can enhance insulin sensitivity and has potential therapeutic applications in the treatment of type II diabetes . The nature of this interaction involves the binding of the compound to the active site of PTP1B, thereby inhibiting its enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In adipocytes and hepatocytes, this compound has been observed to enhance insulin signaling, leading to improved glucose uptake and metabolism . Additionally, this compound influences cell signaling pathways by modulating the activity of key signaling molecules such as Akt and AMPK. This modulation results in altered gene expression patterns that favor enhanced metabolic activity and reduced inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PTP1B . The compound binds to the catalytic site of PTP1B, preventing the dephosphorylation of its substrates. This inhibition leads to sustained activation of insulin receptor signaling pathways, promoting glucose uptake and metabolic regulation . Additionally, this compound may interact with other biomolecules, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity against PTP1B over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in insulin sensitivity and metabolic function in cell culture models . The compound may undergo gradual degradation, which could influence its long-term efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively enhances insulin sensitivity and glucose metabolism without significant adverse effects . At higher doses, potential toxic effects may arise, including hepatotoxicity and alterations in lipid metabolism . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PTP1B . By inhibiting PTP1B, the compound influences insulin signaling pathways, leading to enhanced glucose uptake and metabolism . Additionally, this compound may affect other metabolic enzymes and cofactors, contributing to its overall metabolic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and cellular membranes, where it can exert its biochemical effects . The distribution of this compound is crucial for its efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PTP1B and other biomolecules . The compound may also localize to specific organelles, such as the endoplasmic reticulum, where it can influence cellular processes related to protein folding and signaling . Post-translational modifications and targeting signals may play a role in directing the compound to its specific subcellular locations.
准备方法
The synthesis of 3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Introduction of Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol derivative.
Acetamido Group Addition: The acetamido group is added through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the benzofuran core with the benzylthioacetamido moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反应分析
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles like amines or thiols can replace the benzyl group.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide has several scientific research applications:
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
相似化合物的比较
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxamide: Lacks the benzylthio and acetamido groups, resulting in different biological activities and chemical properties.
Benzo[b]thiophene-2-carboxamide: Contains a sulfur atom in the ring structure, which can alter its reactivity and biological activity.
N-phenylbenzofuran-2-carboxamide: Substituted with a phenyl group, which can affect its interaction with biological targets and its overall pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
3-[(2-benzylsulfanylacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-24-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFJWAFZKURBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
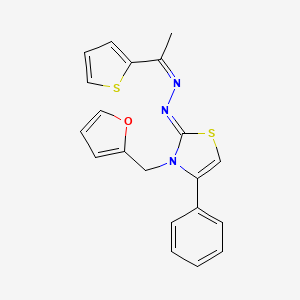
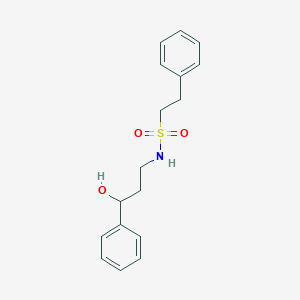
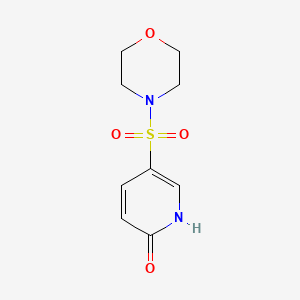
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2948400.png)
![5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948401.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2948404.png)



![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2948408.png)
![1-[(3-chlorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2948410.png)
![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2948411.png)
